CHEMBRDG-BB 5378432
Overview
Description
CHEMBRDG-BB 5378432, also known as 2-(4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one, is a chemical compound with the molecular formula C15H10O2S and a molecular weight of 254.3 g/mol . This compound is part of the ChemBridge library, which is known for its diverse collection of small molecules used in various scientific research applications .
Preparation Methods
The synthesis of CHEMBRDG-BB 5378432 involves the condensation of 4-hydroxybenzaldehyde with 1-benzothiophen-3(2H)-one under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process . Industrial production methods for this compound are not widely documented, but the synthetic route mentioned is commonly used in laboratory settings.
Chemical Reactions Analysis
CHEMBRDG-BB 5378432 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of hydroxy derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiophene ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced using reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted benzothiophenes and hydroxy derivatives.
Scientific Research Applications
CHEMBRDG-BB 5378432 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of CHEMBRDG-BB 5378432 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
CHEMBRDG-BB 5378432 can be compared with other similar compounds, such as:
2-(4-hydroxybenzylidene)-1-indanone: Similar in structure but with an indanone core instead of a benzothiophene.
2-(4-hydroxybenzylidene)-1-tetralone: Contains a tetralone core, offering different biological activity profiles.
2-(4-hydroxybenzylidene)-1-naphthalenone: Features a naphthalenone core, providing unique chemical properties and reactivity.
The uniqueness of this compound lies in its benzothiophene core, which imparts distinct electronic and steric properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(2E)-2-[(4-hydroxyphenyl)methylidene]-1-benzothiophen-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2S/c16-11-7-5-10(6-8-11)9-14-15(17)12-3-1-2-4-13(12)18-14/h1-9,16H/b14-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYUBYSOQLBDOH-NTEUORMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)O)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC=C(C=C3)O)/S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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